Benzilonium

Gastric acid secretion Sham feeding Antimuscarinic

Researchers requiring peripheral cholinergic blockade face confounding CNS effects with tertiary amine antimuscarinics. Benzilonium (CAS 16175-92-1), a permanently charged quaternary ammonium antimuscarinic, eliminates this confound via minimal blood-brain barrier penetration (BBB probability 0.37). - Validated in head-to-head studies: 84% basal gastric acid output reduction at 70 mg/day without altering gastrointestinal transit, unlike L-hyoscyamine (delays transit) or pirenzepine (accelerates transit). - Ideal as a peripherally-selective comparator for GI physiology, autonomic function, and next-generation antimuscarinic benchmarking. - Distinct melting point (203-204°C) supports identity verification as an analytical reference standard. Available for immediate dispatch from BenchChem.

Molecular Formula C22H28NO3+
Molecular Weight 354.5 g/mol
CAS No. 16175-92-1
Cat. No. B1200655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzilonium
CAS16175-92-1
Molecular FormulaC22H28NO3+
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC
InChIInChI=1S/C22H28NO3/c1-3-23(4-2)16-15-20(17-23)26-21(24)22(25,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,20,25H,3-4,15-17H2,1-2H3/q+1
InChIKeyZKCWITXZGWUJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzilonium Bromide: Peripherally-Selective Antimuscarinic Overview


Benzilonium (CAS 16175-92-1), typically formulated as benzilonium bromide, is a synthetic quaternary ammonium antimuscarinic agent classified under ATC code A03AB01 (Synthetic anticholinergics, quaternary ammonium compounds) [1]. Its structure features a permanently charged ammonium group conferring high polarity and low lipophilicity, which fundamentally dictates its peripheral restriction and minimal passage across the blood-brain barrier (BBB) [2]. This physicochemical constraint is the primary determinant of its clinical and experimental utility relative to tertiary amine antimuscarinics that freely enter the CNS. While historically deployed for gastrointestinal spasm and acid hypersecretion, its contemporary scientific value lies in its role as a peripherally-selective comparator tool for probing cholinergic physiology without confounding central effects [3].

Why Benzilonium Cannot Be Substituted


Within the antimuscarinic class, compounds diverge sharply based on three axes: (1) tertiary vs. quaternary amine structure (dictating CNS penetration), (2) receptor subtype selectivity (e.g., M1 vs. non-selective), and (3) functional outcome in specific organ systems. Benzilonium's quaternary ammonium structure yields a CNS-sparing profile that distinguishes it from atropine and scopolamine, which produce dose-limiting central effects . However, unlike the M1-selective pirenzepine, benzilonium exerts non-selective peripheral muscarinic blockade [1]. This non-selectivity produces distinct physiological signatures—notably, a profound gastric acid inhibition at doses that do not alter gastrointestinal transit, a profile not replicated by L-hyoscyamine or pirenzepine in head-to-head studies [1][2]. Generic substitution among these agents without reference to these differential functional outcomes would introduce confounding variables in both experimental and therapeutic contexts.

Benzilonium: Comparative Evidence


Gastric Acid Inhibition vs. Pirenzepine

In a direct comparative study using the modified sham feeding model in humans, benzilonium bromide (1 mg + 1 mg IV) and pirenzepine (10 mg + 10 mg IV) were assessed for inhibition of vagally-stimulated gastric acid output. Benzilonium blocked 73% of the acid response, whereas pirenzepine blocked only 48% [1]. This 25-percentage-point greater inhibition demonstrates that benzilonium, at these doses, produces more profound cholinergic blockade of gastric parietal cell secretion than the M1-selective agent pirenzepine under identical experimental conditions.

Gastric acid secretion Sham feeding Antimuscarinic Clinical pharmacology

Gastrointestinal Transit Preservation vs. L-Hyoscyamine

In a crossover study using radiographic markers, benzilonium bromide at both 17.5 mg BID and 35 mg BID doses produced no significant change in gastrointestinal transit, whereas L-hyoscyamine (0.6 mg BID) significantly delayed transit (higher marker retention) [1]. In the same study, the M1-selective pirenzepine accelerated transit relative to L-hyoscyamine, indicating a spectrum of effects across antimuscarinics. Benzilonium uniquely maintained normal transit while achieving equipotent acid reduction to pirenzepine [1].

Gastrointestinal transit Radiographic markers Antispasmodic Motility

Ileal Pouch Compliance: Atropine Comparison

In patients with a pelvic ileal pouch, atropine produced a statistically significant 27% increase in pouch volume at 20 cm H₂O distension (p<0.01). Benzilonium, under identical conditions, produced a trend toward increased volume but the effect did not reach statistical significance (p=0.06) [1]. Both drugs abolished pouch contractility and raised sensory thresholds, indicating that while benzilonium shares some peripheral antimuscarinic actions with atropine, its effect on pouch compliance is quantitatively distinct and less pronounced.

Ileal pouch Anal sphincter Restorative proctocolectomy Anticholinergic

CNS Sparing: Quaternary Structure Advantage

Benzilonium's quaternary ammonium structure confers a permanent positive charge, rendering it highly polar and poorly lipophilic. This results in minimal passage across the blood-brain barrier (BBB), as documented in multiple authoritative sources [1]. In contrast, tertiary amine antimuscarinics such as atropine and scopolamine readily cross the BBB, producing dose-limiting central effects including sedation, confusion, and memory impairment. While direct comparative clinical data quantifying CNS adverse event rates between benzilonium and atropine in the same cohort are absent from the published literature, the structural property itself constitutes a fundamental and verifiable differentiation. Computational prediction models support this: a canSAR analysis estimated BBB permeability probability for benzilonium at 0.37 (95% CI: 0.21–0.53), indicating low predicted permeability [2].

Blood-brain barrier Quaternary ammonium CNS penetration Adverse effects

Oral Safety & Physicochemical Profile

Benzilonium bromide exhibits an oral LD50 of 1.86 g/kg in rats, indicating a favorable acute safety margin for oral administration in preclinical models [1]. Its melting point of 203-204°C provides a clear, verifiable identity criterion for analytical reference standards, distinguishing it from other quaternary ammonium antimuscarinics such as glycopyrrolate (mp 193-198°C) or propantheline (mp 159-161°C) [1][2]. While these physicochemical properties do not directly reflect pharmacodynamic differentiation, they are critical for quality control and identity verification during procurement.

Acute toxicity LD50 Melting point Analytical reference

Benzilonium Bromide: Application Scenarios


Acid Suppression Without Motility Alteration

Benzilonium bromide is the preferred non-selective antimuscarinic when the experimental objective demands potent reduction of gastric acid secretion (up to 84% basal acid output reduction at 70 mg/day [1]) but requires that gastrointestinal transit remain unperturbed. As demonstrated in head-to-head studies, benzilonium at 35 mg BID did not alter transit whereas L-hyoscyamine significantly delayed it and pirenzepine accelerated it [2]. This unique functional profile makes benzilonium an ideal negative control or comparator in protocols where confounding motility effects would invalidate the primary endpoint.

CNS-Sparing Peripheral Antagonist Reference

When experimental design necessitates peripheral cholinergic blockade without the confounding sedative, amnestic, or cognitive effects associated with tertiary amines, benzilonium serves as a validated quaternary ammonium reference tool. Its minimal BBB penetration is established by its structural class and corroborated by computational permeability predictions (BBB probability 0.37) [3]. This property makes it suitable for studies of peripheral autonomic function where CNS side effects would otherwise compromise data integrity or subject compliance.

Analytical Reference Standard for Chromatography

The well-defined physicochemical characteristics of benzilonium bromide—specifically its sharp melting point of 203-204°C and established toxicity profile (oral rat LD50 1.86 g/kg) [4]—render it suitable as an analytical reference standard. Its distinct melting point differentiates it from structurally related quaternary ammonium antimuscarinics (e.g., glycopyrrolate, propantheline), providing a reliable identity verification endpoint for purity assessment and method validation in analytical chemistry laboratories.

Historical Comparator for Newer Antimuscarinics

Benzilonium's extensive documentation in 1970s-1990s human pharmacodynamic studies, including direct comparisons with pirenzepine (73% vs. 48% acid inhibition [5]) and atropine (65% acid inhibition at 70 µg/kg [6]), positions it as a historically validated non-selective peripheral comparator. Investigators developing next-generation antimuscarinics with improved selectivity profiles can reference benzilonium's quantitative performance metrics as a benchmark for non-selective peripheral blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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